(S)-2-Amino-5-methylhex-4-enoic acid chemical structure and properties
(S)-2-Amino-5-methylhex-4-enoic acid chemical structure and properties
An In-depth Technical Guide to (S)-2-Amino-5-methylhex-4-enoic Acid
Introduction
(S)-2-Amino-5-methylhex-4-enoic acid is a non-proteinogenic α-amino acid characterized by an unsaturated, branched six-carbon backbone. As an analogue of more common amino acids like leucine, its unique structure—featuring a double bond in the side chain—makes it a molecule of significant interest to researchers in medicinal chemistry, natural product synthesis, and drug development. Its chirality and unsaturation provide scaffolds for further chemical modification and potential for unique biological interactions. This guide provides a comprehensive overview of its chemical structure, properties, plausible synthetic routes, and known biological activities of closely related isomers, offering a technical resource for scientists and professionals in the field.
Core Chemical Identity and Structure
Nomenclature and Identification
The unambiguous identification of a chemical entity is foundational for research and development. Key identifiers for (S)-2-Amino-5-methylhex-4-enoic acid are cataloged below.
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-5-methylhex-4-enoic acid[1] |
| CAS Number | 19914-06-8[1][2] |
| Synonym | 5-Dehydrohomoleucine[3] |
| Molecular Formula | C₇H₁₃NO₂[1][3][4] |
| InChI Key | XRARHOAIGIRUNR-LURJTMIESA-N[1] |
| Canonical SMILES | CC(C)=CCC(=O)O[1] |
Chemical Structure
The molecule consists of a hexanoic acid backbone with an amino group at the α-position (C2) and a double bond between C4 and C5. A methyl group is attached to C5, creating an isobutenyl moiety. The stereochemistry at the α-carbon is specified as (S), which is the common configuration for naturally occurring amino acids.
Physicochemical and Spectroscopic Properties
The physical and computational properties of a compound are critical for predicting its behavior in biological systems and for designing experimental protocols.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 143.186 g/mol | [1] |
| Physical Form | Powder | [3] |
| Melting Point | >193°C (decomposition) or 220-225°C | [3] |
| Boiling Point (Predicted) | 253.9 ± 33.0 °C at 760 mmHg | [3] |
| Storage Temperature | Room Temperature | [3] |
| Purity (Commercial) | Typically ≥97% | [1] |
Computational Properties
| Property | Value | Source |
| XLogP3 | -1.4 to -1.55 | [1][3] |
| Polar Surface Area | 63.3 Ų | [3] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Spectroscopic Characterization
While specific spectroscopic data for (S)-2-Amino-5-methylhex-4-enoic acid is not widely published, structural elucidation relies on standard analytical techniques. For a closely related isomer, (2S,4R)-2-amino-4-methyl-hex-5-enoic acid, ¹H and ¹³C NMR data have been reported.[3][5] For the title compound, one would expect:
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¹H NMR: Signals corresponding to the two vinyl methyl protons, the vinyl proton, the allylic methylene protons, the α-methine proton, and the amine protons.
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¹³C NMR: Seven distinct carbon signals, including two in the sp² region for the double bond, a signal for the carboxylic acid carbon, and signals for the sp³ carbons of the backbone.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (143.186 g/mol ) and predictable fragmentation patterns, such as the loss of the carboxyl group.
Synthesis and Manufacturing
A robust synthetic strategy is crucial for obtaining sufficient quantities of the compound for research. While a specific, validated synthesis for this exact isomer is not detailed in the provided sources, a representative workflow can be proposed based on established organic chemistry principles for constructing chiral, unsaturated amino acids. A plausible retrosynthetic approach involves the asymmetric alkylation of a chiral glycine enolate equivalent with a suitable electrophile containing the isobutenyl side chain.
Representative Synthetic Workflow
The following diagram illustrates a conceptual pathway for the synthesis. This approach leverages a chiral auxiliary to establish the (S)-stereocenter at the α-carbon, followed by the introduction of the side chain.
Caption: Conceptual workflow for the asymmetric synthesis of the target amino acid.
Rationale for Experimental Choices
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Chiral Auxiliary: The use of a chiral auxiliary (e.g., derived from a cyclic dipeptide) is a well-established method for controlling stereochemistry in amino acid synthesis. The bulky auxiliary sterically directs the incoming electrophile to the opposite face of the enolate, ensuring high diastereoselectivity.
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Strong, Non-nucleophilic Base: A strong base like Lithium Diisopropylamide (LDA) at low temperatures is required to quantitatively form the kinetic enolate without competing side reactions like self-condensation or reaction at the ester carbonyl.
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Electrophile: 5-Bromo-2-methylpent-2-ene serves as the C4 building block, containing the pre-formed isobutenyl moiety. Its synthesis from commercially available starting materials is straightforward.
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Acid Hydrolysis: A final hydrolysis step, typically with aqueous acid, is necessary to cleave the auxiliary and liberate the free amino acid.
Biological Activity and Potential Applications
While data on the specific biological activity of (S)-2-Amino-5-methylhex-4-enoic acid is limited, significant findings for a closely related stereoisomer, (2S,4R)-2-amino-4-methyl-hex-5-enoic acid, provide valuable insights into its potential bioactivity.
Allelopathic Activity of a Related Isomer
The (2S,4R) stereoisomer has been isolated from the fruiting bodies of the mushroom Boletus fraternus and identified as a potent allelochemical.[3][5] Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. This particular compound was found to inhibit the radicle (embryonic root) growth of lettuce seedlings, with 50% inhibition observed at a concentration of 34 ppm.[5]
Mechanism of Action: Negative Chemotropism
A remarkable observation was that at higher concentrations (300 ppm), the lettuce radicles grew upwards, against gravity, to avoid contact with the solution containing the compound.[3] This indicates a strong negative chemotropic effect, where the direction of growth is influenced by a chemical stimulus. This mechanism suggests the compound may interact with specific receptors in the plant root that govern growth direction and response to environmental cues.
Caption: Logical relationship of the allelopathic effect observed with a related isomer.
Potential in Drug Development
As a non-proteinogenic amino acid, (S)-2-Amino-5-methylhex-4-enoic acid is a valuable chiral building block. Its structural similarity to leucine suggests it could be explored as:
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An antagonist or modulator for receptors that bind branched-chain amino acids.
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An inhibitor of enzymes involved in amino acid metabolism.
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A component of synthetic peptides to introduce conformational constraints or novel functionalities.
Experimental Protocols: Isolation and Analysis
The following protocol is adapted from the bioassay-guided fractionation used to isolate the related allelochemical (2S,4R)-2-amino-4-methyl-hex-5-enoic acid from Boletus fraternus.[3][5] This method is effective for isolating polar, low-molecular-weight compounds like amino acids from natural sources.
Isolation Workflow Diagram
Caption: Workflow for the isolation and analysis of amino acids from a natural source.
Step-by-Step Isolation and Analysis Protocol
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Extraction:
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Homogenize lyophilized and crushed source material (e.g., 20 g) in 99.5% ethanol (e.g., 1.5 L).
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Stir or sonicate for 2 hours at room temperature.
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Filter the mixture and repeat the extraction on the solid residue.
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Combine the ethanol extracts and concentrate them under reduced pressure (in vacuo) to yield a viscous syrup. Causality: Ethanol is an effective solvent for extracting a broad range of semi-polar secondary metabolites, including amino acids, while leaving behind highly polar polysaccharides.
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-
Chromatographic Separation:
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Prepare a column with Amberlite IR-120B resin (H⁺ form). This is a strong cation exchange resin.
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Dissolve the crude syrup in an aqueous methanol solution and load it onto the column.
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Wash the column thoroughly with distilled water to remove neutral and anionic compounds (e.g., sugars, organic acids). Causality: At neutral pH, the amino group of the target compound is protonated (NH₃⁺), allowing it to bind strongly to the negatively charged sulfonic acid groups of the resin, while other compounds are washed away.
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Elute the bound amino acids from the column using a solution of 2N ammonium hydroxide (NH₄OH). Causality: The high concentration of ammonia deprotonates the bound amino acid (NH₃⁺ -> NH₂), releasing it from the resin. The ammonium ions (NH₄⁺) also compete for binding sites.
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Collect the eluent and evaporate it to dryness to yield the purified amino acid fraction.
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-
Thin-Layer Chromatography (TLC) Analysis:
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Spot the purified fraction onto a silica gel TLC plate.
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Develop the plate in a chamber with a mobile phase of butanol:acetic acid:water (4:1:1 v/v/v).
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After development, dry the plate and visualize the amino acid spots by spraying with a Ninhydrin reagent solution.
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Heat the plate at 110°C for 5-10 minutes. Amino acids will appear as purple or pink spots. Causality: Ninhydrin reacts with the primary amine group of the amino acid to produce a highly colored compound known as Ruhemann's purple, providing a sensitive and specific method for detection.
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Conclusion
(S)-2-Amino-5-methylhex-4-enoic acid represents a compelling target for chemical and biological investigation. Its defined stereochemistry and unsaturated side chain offer rich opportunities for synthetic derivatization and exploration as a novel bioactive agent. While its own biological profile is yet to be fully characterized, the pronounced allelopathic activity of a closely related isomer highlights the potential for this class of compounds to interact strongly with biological systems. The methodologies for its synthesis and isolation described herein provide a framework for researchers to access and study this intriguing molecule, paving the way for potential applications in agrochemicals, pharmacology, and materials science.
References
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2-Amino-4-methyl-5-hexenoic acid. PubChem, National Center for Biotechnology Information. [Link]
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(2R,4S)-2-amino-4-methylhex-5-enoic acid. PubChem, National Center for Biotechnology Information. [Link]
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2-Amino-4-methylhex-5-ynoic acid Properties. CompTox Chemicals Dashboard, EPA. [Link]
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2-Amino-5-methylhex-5-enoic acid. PubChem, National Center for Biotechnology Information. [Link]
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Isolation of (2S,4R)-2-amino-4-methyl-hex-5-enoic acid, a nonprotein amino acid, as an allelochemical from the fruiting bodies of Boletus fraternus Peck. Taylor & Francis Online. [Link]
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Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid. Patentscope, WIPO. [Link]
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2-Amino-2,5-dimethylhex-4-enoic acid. PubChem, National Center for Biotechnology Information. [Link]
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Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. [Link]
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3-(aminomethyl)-5-methylhex-4-enoic acid. Daicel Pharma Standards. [Link]
